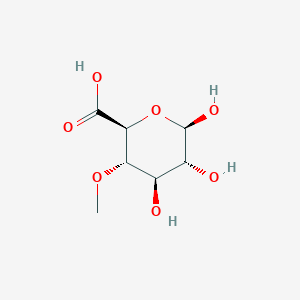
4-O-Methyl-beta-D-glucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: 4-O-メチル-β-D-グルクロン酸の合成は、通常、グルクロン酸のメチル化を含む。 1つの方法は、水酸化ナトリウムなどの塩基の存在下でヨウ化メチルを使用することを含む . もう1つのアプローチは、ブナ材キシランの酵素的バイオ変換を含み、Trichoderma reeseiからのDepol 670Lなどの酵素が使用される .
工業生産方法: 4-O-メチル-β-D-グルクロン酸の工業生産は、その高い効率と環境への優しさのために好まれるバイオ触媒によって達成できます . この方法は、グルクロン酸をメチル化誘導体に変換するために、全細胞触媒または多酵素カスケードの使用を含む。
化学反応の分析
Enzymatic Hydrolysis by GH67 α-Glucuronidases
Reaction:
Bacterial α-glucuronidases (e.g., from Bacillus halodurans) hydrolyze 4-O-Me-GlcA substituents from xylans, requiring the 4-O-methyl group for specificity .
Key Findings:
-
Substrate Recognition: The enzyme discriminates between methylated and non-methylated GlcA, with activity only on 4-O-Me-GlcA-xylooligosaccharides .
-
Structural Basis: Conserved amino acid residues in GH67 enzymes form a hydrophobic pocket to accommodate the 4-O-methyl group .
Impact on Lignin Composition
Reaction:
Reduced 4-O-Me-GlcA methylation in gxmt1-1 Arabidopsis mutants correlates with altered lignin monomer ratios:
Industrial Relevance in Biomass Processing
Hydrothermal Treatment:
Secondary cell walls from gxmt1-1 mutants release 25% more glucuronoxylan under hydrothermal conditions, indicating that 4-O-Me-GlcA methylation reduces cell wall recalcitrance .
Table 1: Key Enzymatic Reactions Involving 4-O-Me-GlcA
| Reaction Type | Enzyme | Substrate | Product | Cofactor | Inhibition |
|---|---|---|---|---|---|
| Methylation | GXMT1 | Xylan-linked GlcA | 4-O-Me-GlcA-xylan | Co²⁺ | SAH, Cu²⁺, EDTA |
| Hydrolysis | GH67 α-glucuronidase | 4-O-Me-GlcA-xylooligosaccharides | Free 4-O-Me-GlcA + xylose | None | Non-methylated GlcA |
Table 2: Synthetic Routes to 4-O-Me-GlcA Derivatives
4-O-Methyl-β-D-glucuronic acid plays a critical role in plant cell wall architecture, with its biosynthesis and modification influencing lignin composition, enzymatic hydrolysis, and biomass processing efficiency. Advances in understanding its chemistry enable targeted strategies to optimize plant materials for bioenergy applications.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C7H12O7
- Molecular Weight : Approximately 208.17 g/mol
- IUPAC Name : 4-O-methyl-beta-D-gluco-hexopyranuronic acid
Biological Significance
4-O-Methyl-beta-D-glucuronic acid is primarily found in polysaccharides, especially within plant cell walls. Its unique structure enhances the functional properties of hemicellulose, particularly in hardwood xylans and glucuronoxylans derived from various plants, including grapes. The compound contributes to the structural integrity and functionality of these polysaccharides, making it essential in plant biology .
Biochemical Pathways and Metabolism
Research indicates that this compound is involved in specific metabolic pathways within microorganisms. For instance, studies on Bacillus stearothermophilus have revealed a transport system for branched xylo-oligosaccharides substituted with methyl glucuronic acid, suggesting its role in the degradation of complex carbohydrates .
Enzymatic Interactions
The compound has been shown to interact with various enzymes, such as glycoside hydrolases. These enzymes are crucial for breaking down polysaccharides into simpler sugars, facilitating their utilization by microorganisms . Understanding these interactions can lead to advancements in enzyme technology and biocatalysis.
Antitumor Activity
In vivo studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For example, xenograft models have shown up to 60% tumor growth inhibition at specific dosages. This suggests potential applications in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers significantly, showcasing its therapeutic potential in treating inflammatory diseases.
Food Industry
Due to its structural characteristics and biological activities, this compound is explored as a functional ingredient in food products. Its role in enhancing texture and stability makes it valuable in food formulation.
Pharmaceutical Development
The compound's interactions with various biomolecules position it as a candidate for drug development, particularly in creating formulations that enhance bioavailability or target specific biological pathways .
Case Studies and Research Findings
-
Cancer Treatment Case Study :
- Objective : Evaluate anticancer effects on breast cancer models.
- Results : Significant apoptosis induction in cancer cells with minimal effects on normal cells.
-
Infection Control Case Study :
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth in multi-drug resistant strains was observed.
- Metabolic Pathway Research :
作用機序
4-O-メチル-β-D-グルクロン酸の作用機序は、さまざまな酵素および分子標的との相互作用を含む。 たとえば、それは、グルクロン酸誘導体の加水分解を触媒するα-グルクロン酸酵素の基質である . この相互作用は、生物系における複雑な炭水化物の分解に不可欠である。
類似の化合物との比較
4-O-メチル-β-D-グルクロン酸は、4-O位でのメチル化のためにユニークであり、他のグルクロン酸誘導体と区別される。 類似の化合物には、次のものがある。
D-グルクロン酸: メチル基のない親化合物.
ガラクトロン酸: ガラクトースから誘導された別のウロン酸.
イドロン酸: ヘパリンなどのグリコサミノグリカンの一部.
これらの化合物は類似の構造的特徴を共有しているが、官能基と生物学的役割が異なる。
類似化合物との比較
4-O-Methyl-Beta-D-Glucuronic Acid is unique due to its methylation at the 4-O position, which distinguishes it from other glucuronic acid derivatives. Similar compounds include:
D-Glucuronic Acid: The parent compound without the methyl group.
Galacturonic Acid: Another uronic acid derived from galactose.
Iduronic Acid: A component of glycosaminoglycans like heparin.
These compounds share similar structural features but differ in their functional groups and biological roles.
特性
分子式 |
C7H12O7 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7-/m1/s1 |
InChIキー |
WGLLPAPKWFDHHV-RLZVPWTLSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O)O)O |
正規SMILES |
COC1C(C(C(OC1C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















